7-bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by the fusion of a pyrrole and a pyridine ring, with a bromine atom at the seventh position. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other pharmacologically active agents. Its molecular formula is , and it has a molecular weight of approximately 197.03 g/mol.
The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridine typically involves several key steps:
Industrial production often employs optimized reaction conditions to maximize yield and purity, utilizing continuous flow reactors and automated synthesis platforms for efficiency.
The molecular structure of 7-bromo-1H-pyrrolo[3,2-b]pyridine consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with the bromine substituent located at the 7-position on the pyrrole component. The compound exhibits a density of approximately , a boiling point around at standard atmospheric pressure, and a flash point of .
The structural formula can be represented as follows:
This formula highlights the connectivity between atoms in the compound, emphasizing its heterocyclic nature.
7-bromo-1H-pyrrolo[3,2-b]pyridine is versatile in its reactivity, undergoing several types of chemical reactions:
These reactions expand its utility in synthetic organic chemistry and drug development.
The mechanism of action for 7-bromo-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with specific biological targets such as kinases and receptors. Upon binding to these targets, it inhibits their activity, disrupting downstream signaling pathways crucial for cell proliferation and survival. This inhibition can lead to significant biological effects, including apoptosis in cancer cells .
Research indicates that this compound can inhibit fibroblast growth factor receptors (FGFRs), which play critical roles in tumorigenesis. For example, one study demonstrated that derivatives of this compound effectively inhibited FGFR activity in various cancer cell lines .
The compound's reactivity is influenced by its heterocyclic structure, allowing it to participate in diverse chemical transformations relevant for medicinal applications.
7-bromo-1H-pyrrolo[3,2-b]pyridine has several significant applications in scientific research:
Pyrrolopyridines represent a class of nitrogen-dense bicyclic heterocycles where a pyrrole ring is fused to a pyridine ring. These scaffolds exist in six isomeric forms, distinguished by the orientation of the fusion bonds and nitrogen atom positions within the pyridine ring. Among these isomers, the [3,2-b] fusion pattern holds distinctive chemical and pharmacological properties. The incorporation of a bromine atom at the 7-position of the 1H-pyrrolo[3,2-b]pyridine framework generates 7-bromo-1H-pyrrolo[3,2-b]pyridine (CAS: 1190318-37-6; Molecular Formula: C₇H₆BrN₃; Molecular Weight: 212.05 g/mol), a versatile building block in drug design. This compound exemplifies the strategic functionalization of heterocyclic cores to optimize electronic characteristics, steric accessibility, and binding interactions with biological targets. Pyrrolopyridines serve as bioisosteres for indoles and purines, offering improved solubility, metabolic stability, and target affinity—properties critical for overcoming limitations of simpler heterocycles in medicinal chemistry [4] [6]. Their prevalence in natural products (e.g., variolin B) and FDA-approved kinase inhibitors (e.g., vemurafenib) underscores their therapeutic relevance [6].
The structural architecture of 7-bromo-1H-pyrrolo[3,2-b]pyridine combines electronic anisotropy and functional versatility. Key features include:
Table 1: Synthetic Methods for 7-Bromo-1H-pyrrolo[3,2-b]pyridine
Method | Reagents/Conditions | Yield | Key Purification Step |
---|---|---|---|
Direct Bromination | NBS, THF, 0°C, 2-4h | 60-75% | Column chromatography (SiO₂) |
Halogen Exchange | CuBr₂, DMF, 120°C, 12h (from chloro analog) | 40-50% | Recrystallization (EtOH/H₂O) |
Electronically, bromine induces a positive inductive effect, slightly reducing electron density at C-5 and C-6. This was confirmed via NMR studies showing downfield shifts of H-6 (δ ~8.2 ppm) in DMSO-d₆ . Substituents at C-3 further modulate reactivity:
Table 2: Electronic Effects of Substituents on Reactivity
Position | Substituent | Effect on C-5/C-6 Electron Density | Preferred Reactions |
---|---|---|---|
C-7 | Br | Moderate decrease | Cross-coupling, nucleophilic substitution |
C-3 | NH₂ | Increase at C-2/C-4 | Acylation, Sandmeyer reactions |
C-3 | I | Significant decrease at C-2 | Sonogashira coupling |
Pyrrolo[3,2-b]pyridine derivatives emerged as privileged scaffolds in the early 2000s, paralleling advances in kinase inhibitor research. The synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine (first reported circa 2010) provided a template for FGFR (Fibroblast Growth Factor Receptor) inhibitors. Studies demonstrated its role in blocking FGFR-mediated signaling cascades (RAS–MEK–ERK, PI3K–Akt) in breast cancer cells (4T1 line), inducing apoptosis at micromolar concentrations . This established the core as a viable pharmacophore for oncology.
Subsequent innovations focused on structural hybridization:
Table 3: Milestones in Pyrrolo[3,2-b]pyridine-Based Drug Discovery
Year | Development | Therapeutic Area | Key Finding |
---|---|---|---|
2010 | Synthesis of 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine | Oncology | FGFR inhibition; apoptosis induction in 4T1 cells |
2017 | Cabozantinib-inspired c-Met inhibitors | Oncology | IC₅₀ = 12 nM (c-Met kinase); tumor growth suppression |
2021 | GPR119 agonists with pyrrolo[3,4-c]pyridine cores | Metabolic disease | EC₅₀ = 0.016 µM (human GPR119 cAMP assay) |
The evolution of synthetic methodologies accelerated drug discovery. Early routes relied on low-temperature bromination of pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS), yielding the 7-bromo derivative in moderate yields (60–75%) . Modern catalysis (e.g., Pd-mediated C-H activation) now permits direct functionalization, though halogenated precursors remain indispensable for combinatorial chemistry. Despite their potential, no pyrrolo[3,2-b]pyridine-based drugs have gained FDA approval to date, attributed to challenges in optimizing pharmacokinetics and target selectivity within this chemical class [2] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3